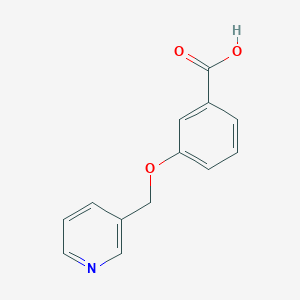

3-(Pyridin-3-ylmethoxy)benzoic acid

CAS No.: 945473-82-5

Cat. No.: VC2066029

Molecular Formula: C13H11NO3

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 945473-82-5 |

|---|---|

| Molecular Formula | C13H11NO3 |

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | 3-(pyridin-3-ylmethoxy)benzoic acid |

| Standard InChI | InChI=1S/C13H11NO3/c15-13(16)11-4-1-5-12(7-11)17-9-10-3-2-6-14-8-10/h1-8H,9H2,(H,15,16) |

| Standard InChI Key | MOEOUPZPWRMGFV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)OCC2=CN=CC=C2)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)OCC2=CN=CC=C2)C(=O)O |

Introduction

3-(Pyridin-3-ylmethoxy)benzoic acid is an organic compound that combines the structural features of benzoic acid and pyridine. It is classified as a derivative of benzoic acids, which are aromatic carboxylic acids. The compound features a methoxy group attached to the pyridine ring, which is linked to the benzoic acid framework. This unique structure contributes to its potential applications in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of 3-(Pyridin-3-ylmethoxy)benzoic acid can be achieved through several chemical methods. One approach involves the reaction of benzoic acid derivatives with pyridin-3-ylmethanol, often facilitated by dehydrating agents to promote ester linkage formation. Another method involves starting from 3-vinylpyridine and processing it through multiple steps to yield the desired compound.

Applications and Research Findings

3-(Pyridin-3-ylmethoxy)benzoic acid is of interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis. Its unique structural features make it a valuable intermediate for developing new compounds with enhanced biological activity or different pharmacological properties.

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a building block for synthesizing novel therapeutic agents. Its ability to undergo diverse chemical reactions makes it versatile in drug discovery and development processes.

Biological Activities

While specific biological activities of 3-(Pyridin-3-ylmethoxy)benzoic acid are not extensively documented, compounds with similar structures have shown potential in anti-inflammatory and anticancer research. The pyridine ring can participate in π-π stacking interactions or hydrogen bonding with biological macromolecules, influencing binding affinity and specificity.

Comparison with Similar Compounds

| Compound Name | Structure Features | Key Applications |

|---|---|---|

| 3-(Pyridin-3-ylmethoxy)benzoic acid | Benzoic acid linked to pyridine via methoxy group | Medicinal chemistry, organic synthesis |

| 4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid | Additional methoxy group at para position | Anti-inflammatory, anticancer research |

| 3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid | Methoxy groups at 3 and 5 positions, pyridin-4-ylmethoxy at 4 position | Cardiovascular therapies, platelet aggregation inhibition |

Future Research Directions

Future research on 3-(Pyridin-3-ylmethoxy)benzoic acid should focus on exploring its biological activities and optimizing its synthesis methods for improved yield and purity. Investigating its interactions with specific biological targets could reveal new therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume